2-(7-Methoxy-2-Oxo-2h-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide

Description

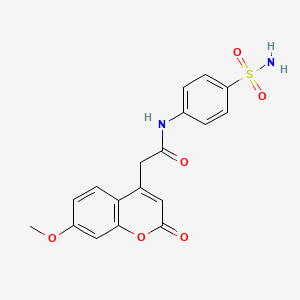

2-(7-Methoxy-2-Oxo-2H-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide is a synthetic compound featuring a coumarin core substituted with a methoxy group at the 7-position and an acetamide linker connecting to a 4-sulfamoylphenyl moiety. The coumarin scaffold is known for its photophysical properties and biological activities, while the sulfamoyl group is a common zinc-binding motif in carbonic anhydrase (CA) inhibitors . The acetamide linker serves as a flexible bridge, enabling interactions with enzyme active sites or modulating physicochemical properties.

Properties

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S/c1-25-13-4-7-15-11(9-18(22)26-16(15)10-13)8-17(21)20-12-2-5-14(6-3-12)27(19,23)24/h2-7,9-10H,8H2,1H3,(H,20,21)(H2,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBSCWDKCMOJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(7-Methoxy-2-Oxo-2H-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide, a compound with a unique structure combining chromen-2-one and sulfonamide moieties, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that derivatives of chromen-2-one exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were reported between 15.625 to 125 µM for these strains .

-

Anticancer Properties

- The chromen-2-one scaffold is well-known for its anticancer potential. Research indicates that compounds within this class can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the ability of related compounds to target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 50 µM .

-

Antioxidant Activity

Compound % Inhibition (Lipid Peroxidation) IC50 (µM) Compound A 98.66 >100 Compound B 77.57 >100

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of sulfonamide-coumarin derivatives revealed that the compound exhibited significant bactericidal effects against MRSA strains, with biofilm inhibition capabilities noted at concentrations lower than conventional antibiotics like ciprofloxacin . -

Cytotoxicity Assessment

In vitro cytotoxicity assessments demonstrated that the compound did not exhibit significant toxicity against normal human cells at therapeutic concentrations, suggesting a favorable safety profile for further development in cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the significant cytotoxic effects of coumarin derivatives against various cancer cell lines. The incorporation of the sulfonamide moiety enhances these effects. For instance:

- Synthesis and Testing : A series of coumarin-sulfonamide hybrids were synthesized and tested for their anticancer activity against several human tumor cell lines. Notably, compounds derived from the 2H-chromene scaffold exhibited IC50 values below 1 μM against A172 glioma cells, indicating potent antitumor activity .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The sulfonamide component is known for its antimicrobial properties. Studies have shown that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis.

- Efficacy Against Bacteria : In vitro evaluations indicated that certain derivatives of this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

Enzyme Inhibition

The dual functionality of this compound allows it to act as an inhibitor for various enzymes.

- α-Glucosidase Inhibition : Research has indicated that coumarin-based compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by delaying glucose absorption .

- Tyrosinase Inhibition : Additionally, these compounds have shown moderate inhibition of tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin whitening products or treatments for hyperpigmentation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.

Case Studies

Several case studies illustrate the application of this compound in medicinal chemistry:

- Case Study 1 : A study focused on synthesizing a library of coumarin-sulfonamide hybrids found that specific modifications to the chromene core significantly enhanced anticancer potency against MCF-7 breast cancer cells, with some compounds showing IC50 values as low as 1.2 µg/mL .

- Case Study 2 : Another investigation explored the antibacterial properties of these hybrids, demonstrating that modifications to the sulfonamide group could lead to improved efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on synthetic methods, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- The target compound’s melting point is unreported but may align with coumarin derivatives (144–262°C in ).

- Solubility : Sulfamoyl groups enhance water solubility, but bulky coumarin substituents may reduce it. The 7-methoxy group in the target compound could balance solubility and lipophilicity.

Q & A

What are the established synthetic routes for 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(4-sulfamoylphenyl)acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling a chromenone derivative (e.g., 7-methoxy-4-hydroxycoumarin) with a sulfamoylphenyl-acetamide precursor using activating agents like EDCI/HOBt . Yields vary significantly (25–80%) depending on substituent reactivity, solvent polarity (e.g., DMF vs. THF), and temperature control. Lower yields (e.g., 25% for VIg in ) may arise from steric hindrance or competing side reactions, necessitating purification via column chromatography or recrystallization.

Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent integration and coupling patterns. For instance, the 7-methoxy group on the chromenone ring appears as a singlet (~δ 3.8 ppm), while sulfamoylphenyl protons resonate as doublets in the aromatic region (δ 7.5–8.1 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns, distinguishing regioisomers .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

How does X-ray crystallography elucidate the binding mode of this compound to target enzymes like carbonic anhydrase (CA)?

X-ray crystallography (using programs like SHELX and visualization tools like Mercury ) reveals that the sulfamoyl group coordinates with the CA active-site zinc ion, while the chromenone moiety engages in hydrophobic interactions with residues like Phe-131 (hCA II) or Val-135 (hCA VII). The acetamide linker’s conformational flexibility allows the tail (chromenone) to occupy isoform-specific cavities, explaining selectivity differences (e.g., Ki = 8.9 nM for hCA VII vs. 43.2 nM for hCA II in ) .

What molecular interactions drive the compound’s inhibitory potency against CA isoforms, and how are these quantified?

Potency is determined by:

- Zinc-binding group (ZBG) affinity : The sulfamoyl group’s sulfonamide donates a hydrogen bond to Thr-199 (CA) .

- Tail interactions : The chromenone’s methoxy group forms van der Waals contacts with hydrophobic pockets.

- Kinetic assays : Measure inhibition constants (Ki) via stopped-flow CO2 hydration assays . Isoform selectivity is quantified by Ki ratios (e.g., hCA VII/hCA II ≈ 5-fold in ).

How can structural modifications enhance selectivity between hCA II and hCA VII isoforms?

The "tail approach" () involves:

- Tail elongation : Extending the chromenone moiety to penetrate deeper into the variable CA VII cavity (e.g., adding methyl groups to the coumarin ring).

- Linker optimization : Adjusting the acetamide’s dihedral angles (e.g., N3-C4-C5-N6 angles in ) to align the tail with isoform-specific residues.

- Substituent tuning : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring to modulate π-π stacking with Phe-131 (hCA II) .

What computational methods are used to predict and validate enzyme-inhibitor interactions?

- Molecular docking (AutoDock, Glide) : Models binding poses using CA crystal structures (PDB IDs: 3KS3 for hCA II, 5CZ4 for hCA VII) .

- Molecular dynamics (GROMACS) : Simulates stability of inhibitor-enzyme complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- Free-energy calculations (MM-PBSA) : Estimates binding energies, correlating with experimental Ki values .

How do crystallographic B-factors and electron density maps inform refinement of the inhibitor’s structural model?

High B-factors (>50 Ų) in the chromenone tail ( ) suggest conformational flexibility, requiring iterative refinement in SHELXL . Initial |Fo|−|Fc| maps (contoured at 3σ) validate ligand placement, while omit maps exclude model bias. Disordered regions are modeled with alternate conformations or restrained occupancy .

What strategies resolve contradictions in inhibition data across different CA isoforms?

- Structural overlays : Compare hCA II and VII co-crystal structures to identify divergent residues (e.g., His-64 in hCA II vs. Gln-67 in hCA VII) influencing inhibitor binding .

- Mutagenesis studies : Replace key residues (e.g., hCA VII Val-135 → Ala) to assess interaction loss via surface plasmon resonance (SPR) .

- Thermal shift assays : Measure ΔTm shifts to evaluate binding-induced stabilization, correlating with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.